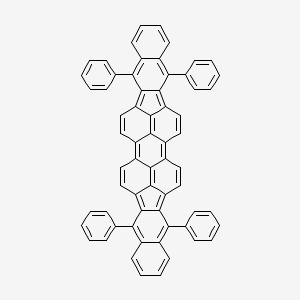

Tetraphenyldibenzoperiflanthene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7,14,25,32-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H36/c1-5-17-37(18-6-1)53-41-25-13-14-26-42(41)54(38-19-7-2-8-20-38)62-50-34-30-46-48-32-36-52-60-51(35-31-47(58(48)60)45-29-33-49(61(53)62)59(50)57(45)46)63-55(39-21-9-3-10-22-39)43-27-15-16-28-44(43)56(64(52)63)40-23-11-4-12-24-40/h1-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDXAHGCGPUPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C5C=CC6=C7C=CC8=C9C(=C1C=CC=CC1=C(C9=C1C8=C7C(=C3C6=C5C(=C24)C=C3)C=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583217 |

Source

|

| Record name | 5,10,15,20-Tetraphenylbisbenzo[5,6]indeno[1,2,3-cd:1',2',3'-lm]perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187086-37-9, 175606-05-0 |

Source

|

| Record name | Bisbenz[5,6]indeno[1,2,3-cd:1′,2′,3′-lm]perylene, 5,10,15,20-tetraphenyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187086-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,10,15,20-Tetraphenylbisbenzo[5,6]indeno[1,2,3-cd:1',2',3'-lm]perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetraphenyldibenzoperiflanthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenyldibenzoperiflanthene (DBP), a polycyclic aromatic hydrocarbon, has garnered significant attention within the scientific community for its potential applications in organic electronics. Its unique molecular structure imparts desirable photophysical and electronic properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells. This technical guide provides a comprehensive overview of the synthesis and purification methods for DBP, aimed at researchers and professionals in materials science and drug development. The information presented herein is compiled from scientific literature to ensure accuracy and reproducibility.

Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not widely documented in readily accessible literature, its structural complexity suggests a multi-step synthetic route. The synthesis would likely involve the construction of the core periflanthene skeleton followed by the introduction of the four phenyl substituents. Key reactions in the synthesis of large polycyclic aromatic hydrocarbons often include Diels-Alder reactions, Scholl cyclizations, and various cross-coupling reactions (e.g., Suzuki or Stille coupling) to build the intricate aromatic system.

Researchers attempting the synthesis of DBP would likely need to consult specialized literature in synthetic organic chemistry focusing on polycyclic aromatic hydrocarbons. The synthesis of related structures, such as perylene derivatives, may also provide valuable insights into potential synthetic strategies.

Purification of this compound

The purity of DBP is paramount for its application in electronic devices, as impurities can significantly degrade performance. Several methods are employed for the purification of large polycyclic aromatic hydrocarbons like DBP.

Sublimation

Sublimation is a highly effective technique for purifying organic compounds that can transition directly from a solid to a gaseous state without passing through a liquid phase. This method is particularly well-suited for large, rigid molecules like DBP which often have high melting points and can be thermally stable.

Experimental Protocol for Gradient Sublimation:

A common method for achieving high purity is train-gradient sublimation.

-

Apparatus: A multi-zone tube furnace with a quartz or glass tube is used. The crude DBP is placed in a boat at the hot end of the tube.

-

Conditions: The system is evacuated to a high vacuum (typically < 10⁻⁵ Torr). A temperature gradient is established along the tube furnace.

-

Process: The crude DBP is heated to its sublimation temperature. The vaporized molecules travel along the tube and deposit in different zones according to their volatility. The purer DBP will deposit in a specific temperature zone, while more volatile impurities will travel further down the tube and less volatile impurities will remain in the boat.

-

Collection: After the sublimation is complete, the system is cooled, and the purified DBP crystals are carefully collected from the corresponding zone of the tube.

Recrystallization

Recrystallization is another fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol for Recrystallization:

-

Solvent Selection: An ideal solvent for recrystallizing DBP would be one in which DBP is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents for large PAHs include high-boiling point aromatic solvents like dichlorobenzene, trichlorobenzene, or quinoline.

-

Dissolution: The crude DBP is dissolved in a minimal amount of the chosen solvent at or near its boiling point to form a saturated solution.

-

Filtration (Hot): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of DBP decreases, leading to the formation of crystals.

-

Isolation: The purified crystals are collected by filtration (typically vacuum filtration).

-

Washing: The collected crystals are washed with a small amount of cold, fresh solvent to remove any residual impurities adhering to the crystal surface.

-

Drying: The purified crystals are dried under vacuum to remove any remaining solvent.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for the synthesis and purification of this compound, a representative table summarizing typical outcomes for the purification of similar large polycyclic aromatic hydrocarbons is provided below. These values should be considered as illustrative examples.

| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |

| Sublimation | ~95 | >99.9 | 70-90 | Vacuum: <10⁻⁵ Torr, Temperature Gradient: 200-400°C |

| Recrystallization | ~95 | >99 | 60-85 | Solvent: 1,2,4-Trichlorobenzene, Slow cooling |

Visualization of Workflows

Synthesis Pathway (Hypothetical)

The following diagram illustrates a hypothetical, generalized synthetic pathway for a complex polycyclic aromatic hydrocarbon like DBP, highlighting the key types of reactions that would likely be involved.

Unveiling the Electronic Landscape of Tetraphenyldibenzoperiflanthene: A Technical Guide to its HOMO and LUMO Energy Levels

For Immediate Release

This technical guide provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Tetraphenyldibenzoperiflanthene (DBP), a significant organic semiconductor. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of the experimental and computational methodologies employed to determine these crucial electronic properties.

This compound (C₆₄H₃₆, CAS Registry No.: 175606-05-0) is a polycyclic aromatic hydrocarbon that has garnered considerable interest for its application as an electron donor in organic photovoltaic (OPV) cells and as an emitting layer in organic light-emitting diodes (OLEDs).[1][2] The energy levels of its frontier molecular orbitals, HOMO and LUMO, are fundamental parameters that govern the efficiency of charge injection, transport, and separation in such devices.

Quantitative Data Summary

The experimentally determined HOMO and LUMO energy levels of this compound are summarized in the table below. These values are critical for designing and optimizing the performance of organic electronic devices.

| Parameter | Experimental Value (eV) | Method of Determination |

| HOMO Energy Level | -5.5 | Cyclic Voltammetry & Photoelectron Spectroscopy[1] |

| LUMO Energy Level | -3.0 | Cyclic Voltammetry & Photoelectron Spectroscopy[1] |

| HOMO-LUMO Gap | 2.5 | Calculated from HOMO and LUMO values |

Experimental and Computational Workflow

The determination of the HOMO and LUMO energy levels of DBP involves a synergistic approach combining experimental electrochemical techniques and theoretical computational chemistry. The following diagram illustrates the general workflow:

Experimental Protocols

The experimental determination of the HOMO and LUMO energy levels of DBP is primarily achieved through cyclic voltammetry, often corroborated by photoelectron spectroscopy.

Cyclic Voltammetry (CV) Protocol for Polycyclic Aromatic Hydrocarbons

Cyclic voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. For a polycyclic aromatic hydrocarbon like DBP, a general protocol is as follows:

-

Solution Preparation : A solution of DBP (typically in the millimolar range) is prepared in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup : A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation : The solution is purged with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition : The potential of the working electrode is scanned linearly with time, first in one direction (e.g., from a potential where no reaction occurs to a more positive potential to observe oxidation) and then the scan is reversed. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis :

-

The onset of the first oxidation peak is used to estimate the HOMO energy level.

-

The onset of the first reduction peak is used to estimate the LUMO energy level.

-

The energy levels are typically calibrated against an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. The HOMO and LUMO energies can be estimated using the following empirical equations:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] (eV)

-

ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] (eV)

-

-

Computational Protocols

Theoretical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure of molecules like DBP and are used to predict their HOMO and LUMO energy levels.

Density Functional Theory (DFT) Calculations

DFT calculations for determining the electronic properties of DBP are typically performed using quantum chemistry software packages like Gaussian 09. A general protocol involves the following steps:

-

Input Structure : The three-dimensional coordinates of the DBP molecule are generated, often using molecular modeling software.

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure that the subsequent electronic property calculations are performed on a stable structure. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).

-

Frequency Calculation : A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.

-

Electronic Property Calculation : A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals. The energies of the HOMO and LUMO are directly obtained from the output of this calculation.

-

Analysis of Results : The calculated HOMO and LUMO energies are analyzed and can be visualized to understand the spatial distribution of these frontier orbitals, which provides insights into the regions of the molecule involved in electron donation and acceptance.

This technical guide provides a foundational understanding of the critical electronic parameters of this compound. The presented data and methodologies are essential for the rational design of next-generation organic electronic materials and devices.

References

The Influence of Solvent Environments on the Spectroscopic Behavior of Tetraphenyldibenzoperiflanthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption and emission spectra of Tetraphenyldibenzoperiflanthene (DBP), a promising organic semiconductor, in various solvent environments. Understanding the solvatochromic behavior of DBP is crucial for its application in organic electronics, photovoltaics, and as a potential fluorescent probe in biological systems.

Core Photophysical Properties of this compound

This compound (DBP) is a polycyclic aromatic hydrocarbon known for its strong absorption in the visible region and intense red fluorescence. Its photophysical properties, particularly its absorption and emission maxima, are influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This solvent-dependent spectral shift provides valuable insights into the electronic structure and dipole moment changes of DBP upon photoexcitation.

Quantitative Analysis of DBP Spectra

The following table summarizes the reported absorption and emission maxima for DBP in the specified solvent. The lack of extensive data highlights a research gap in the full characterization of this compound's solvatochromic properties.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs) [nm] | Emission Maximum (λem) [nm] |

| Tetrahydrofuran (THF) | 7.6 | 333 | 610 |

Note: The dielectric constant is a measure of solvent polarity.

Experimental Protocols for Spectroscopic Analysis

The following section outlines a detailed methodology for the systematic investigation of the absorption and emission spectra of this compound in a range of solvents with varying polarities.

Materials and Instrumentation

-

This compound (DBP): High purity grade (>99%).

-

Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning the desired wavelength range (typically 200-800 nm).

-

Fluorometer: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

Solution Preparation

-

Stock Solution: Prepare a stock solution of DBP in a suitable solvent in which it is highly soluble (e.g., tetrahydrofuran or dichloromethane) at a concentration of approximately 1 x 10-3 M.

-

Working Solutions: From the stock solution, prepare a series of dilute working solutions in the various solvents of interest. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects in fluorescence measurements.

Measurement of Absorption Spectra

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the DBP solution to be measured, then fill the cuvette and place it in the sample holder.

-

Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 300-700 nm). The wavelength of maximum absorbance (λabs) should be identified.

Measurement of Emission Spectra

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Emission Scan: Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 500-800 nm). The wavelength of maximum emission (λem) should be identified.

-

Slit Widths: Use appropriate excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for conducting a solvatochromism study of this compound.

Concluding Remarks

The photophysical properties of this compound are of significant interest for various applications in materials science and beyond. While the existing data on its solvatochromic behavior is limited, the experimental framework provided in this guide offers a clear path for researchers to systematically investigate the influence of solvent environments on the absorption and emission spectra of this fascinating molecule. Further research in this area will undoubtedly contribute to a deeper understanding of its excited-state properties and pave the way for its tailored application in advanced technologies.

Tetraphenyldibenzoperiflanthene: An Evaluation of its Potential as a Thermally Activated Delayed Fluorescence (TADF) Material

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraphenyldibenzoperiflanthene (DBP) is a well-established organic semiconductor utilized as a red-emitting fluorescent material in organic light-emitting diodes (OLEDs) and as a sensitizer in organic photovoltaics. Despite its prevalence in optoelectronic applications, a comprehensive review of the scientific literature reveals a lack of direct evidence to classify DBP as a Thermally Activated Delayed Fluorescence (TADF) material. The key photophysical parameters required for such a classification—specifically a small singlet-triplet energy gap (ΔEST), and the characteristic delayed fluorescence lifetime—have not been reported for pure DBP. This technical guide synthesizes the available information on DBP's photophysical properties and outlines the missing data necessary for a definitive assessment of its TADF characteristics.

Introduction to Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic molecules, which would otherwise be lost to non-radiative decay pathways in conventional fluorescent materials. This process is critical for achieving high internal quantum efficiencies (IQE) in OLEDs, theoretically approaching 100%. The defining characteristic of a TADF material is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically less than 0.2 eV. This small energy difference allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, facilitated by thermal energy at room temperature. The subsequent emission from this repopulated singlet state is known as delayed fluorescence.

The overall photoluminescence of a TADF molecule is a composite of two components: a fast, prompt fluorescence from the initial decay of singlet excitons, and a slower, delayed fluorescence resulting from the RISC process.

Photophysical Properties of this compound (DBP)

DBP, with the chemical formula C₆₄H₃₆, is a polycyclic aromatic hydrocarbon known for its robust thermal stability and strong red fluorescence. It is often employed as a dopant in host materials like rubrene to enhance the overall photoluminescence quantum yield (PLQY) of the emissive layer in OLEDs.

Available Data

A summary of the currently available photophysical data for DBP is presented in Table 1.

| Property | Value | Source |

| Absorption Maximum (λmax) | 333 nm (in THF) | |

| Emission Maximum (λem) | 610 nm (in THF) | |

| Highest Occupied Molecular Orbital (HOMO) | 5.5 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | 3.5 eV |

The Critical Missing Data for TADF Classification

To ascertain whether DBP exhibits TADF, several key quantitative parameters must be experimentally determined or theoretically calculated. The absence of this data in the current body of scientific literature prevents a conclusive classification.

Singlet-Triplet Energy Gap (ΔEST)

The most critical parameter for identifying a TADF material is the energy difference between the S₁ and T₁ states. For efficient RISC to occur, this value should be minimal. There are currently no published experimental or theoretical studies that report the ΔEST of this compound.

Photoluminescence Quantum Yield (PLQY)

While DBP is known to be a fluorescent molecule, its intrinsic PLQY in a pure state (film or solution) is not well-documented. A high PLQY is a desirable, though not definitive, characteristic of efficient TADF emitters.

Fluorescence Lifetime

The hallmark of a TADF material is the presence of both a prompt and a delayed component in its fluorescence decay profile.

-

Prompt Fluorescence Lifetime (τp): This is the characteristic lifetime of the decay from the initially populated S₁ state, typically in the nanosecond range.

-

Delayed Fluorescence Lifetime (τd): This longer lifetime component, often in the microsecond to millisecond range, arises from the RISC process.

A thorough time-resolved photoluminescence spectroscopy study of DBP would be required to identify and quantify these two lifetime components. Such a study has not been found in the reviewed literature.

Experimental Protocols for TADF Characterization

To definitively determine if DBP is a TADF material, a series of standard photophysical characterization experiments would need to be performed. The general methodologies for these experiments are outlined below.

A. Steady-State and Time-Resolved Photoluminescence Spectroscopy

Objective: To measure the emission spectrum, photoluminescence quantum yield, and fluorescence decay dynamics of DBP.

Methodology:

-

Sample Preparation: Prepare thin films of pure DBP by vacuum deposition or spin-coating. Alternatively, prepare dilute solutions of DBP in an appropriate degassed solvent.

-

Steady-State Measurements:

-

Record the absorption spectrum using a UV-Vis spectrophotometer.

-

Record the photoluminescence spectrum using a spectrofluorometer.

-

Determine the PLQY using an integrating sphere and a calibrated light source, or relative to a known fluorescence standard.

-

-

Time-Resolved Measurements:

-

Utilize time-correlated single photon counting (TCSPC) or streak camera measurements to record the photoluminescence decay profile upon excitation with a pulsed laser source.

-

Analyze the decay curve to extract the prompt and delayed fluorescence lifetimes.

-

B. Temperature-Dependent Photoluminescence Spectroscopy

Objective: To investigate the influence of thermal energy on the emission properties, a key indicator of a thermally activated process like TADF.

Methodology:

-

Mount the DBP sample (thin film) in a cryostat.

-

Record the steady-state and time-resolved photoluminescence spectra at various temperatures, typically ranging from cryogenic temperatures (e.g., 77 K) to above room temperature.

-

Analyze the intensity of the delayed fluorescence component as a function of temperature. An increase in the delayed component's intensity with increasing temperature is a strong indicator of TADF.

C. Theoretical Calculations

Objective: To compute the energies of the singlet and triplet excited states to determine the theoretical ΔEST.

Methodology:

-

Employ computational quantum chemistry methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

-

Optimize the ground state geometry of the DBP molecule.

-

Calculate the vertical excitation energies for the lowest singlet (S₁) and triplet (T₁) excited states.

-

The difference between these calculated energies provides the theoretical ΔEST.

Logical Workflow for TADF Identification

The process of identifying a TADF material can be visualized as a logical workflow, starting from basic photophysical measurements and progressing to more specific, temperature-dependent studies.

Caption: A logical workflow for the identification and confirmation of a TADF material.

Conclusion

Based on a thorough review of the existing scientific literature, there is currently no direct evidence to classify this compound as a thermally activated delayed fluorescence material. While DBP is a known and effective red fluorescent emitter in various optoelectronic applications, the critical data required for TADF classification—namely its singlet-triplet energy gap (ΔEST), intrinsic photoluminescence quantum yield, and the presence and lifetime of a delayed fluorescence component—are not available. To definitively answer this question, further experimental and theoretical studies focusing on the detailed photophysical characterization of pure DBP are necessary. Researchers in the field are encouraged to undertake such investigations to fully elucidate the excited-state dynamics of this important organic semiconductor.

Unlocking the Potential of Dibenzofuran-Based Polymers: A Theoretical Guide to their Electronic and Optical Properties

A deep dive into the computational methodologies and structure-property relationships governing the performance of Dibenzofuran-based polymers (DBPs) in advanced electronic and optical applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the theoretical calculations used to predict and understand the electronic and optical properties of Dibenzofuran-based polymers (DBPs). By leveraging powerful computational tools, we can elucidate the intricate interplay between molecular structure and material performance, accelerating the design and discovery of novel DBPs for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to advanced biomedical sensors.

Core Theoretical Framework: Density Functional Theory

At the heart of modern computational chemistry, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorse methods for investigating the electronic and optical characteristics of conjugated polymers like DBPs.[1][2] These quantum chemical calculations provide a robust framework for predicting key performance indicators.

Theoretical investigations of DBPs and their derivatives predominantly employ DFT to optimize the ground-state geometries of the molecules.[3][4][5] Following geometry optimization, TD-DFT is used to calculate the excited-state properties, which are crucial for understanding the optical behavior of the material.[1][6] The choice of functional and basis set is critical for obtaining accurate results. Commonly used functionals include B3LYP, CAM-B3LYP, and GGA-PBE, paired with basis sets such as 6-31G(d,p) and 6-311G(d,p).[3][7] For calculations in solution, the Polarizable Continuum Model (PCM) is often employed to account for the influence of the solvent.[6]

Key Electronic and Optical Properties: A Quantitative Overview

The electronic and optical properties of DBPs are dictated by their molecular structure, including the nature of the repeating units, the type of conjugation, and the presence of donor and acceptor moieties. The following tables summarize key quantitative data obtained from theoretical calculations on dibenzofuran and its polymeric derivatives.

Table 1: Calculated Electronic Properties of Dibenzofuran Monomer and Oligomers

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Dibenzofuran | DFT/B3LYP | 6-311G(d,p) | - | - | 5.028[3][4][8] |

| PUGe-27 (oligomer) | DFT | - | - | - | 3.76[6] |

| PUGe-28 (oligomer) | DFT | - | - | - | 3.76[6] |

Table 2: Calculated Global Reactivity Parameters of Dibenzofuran

| Parameter | Value | Unit | Reference |

| Chemical Potential (μ) | -3.751 | eV | [3][8] |

| Electronegativity (χ) | 3.751 | eV | [3][8] |

| Global Hardness (η) | 2.514 | eV | [3][8] |

| Global Softness (ζ) | 0.398 | (eV)⁻¹ | [3][8] |

| Electrophilicity (ω) | 2.798 | eV | [3][8] |

Experimental Protocols: A Closer Look at the Computational Methodology

The accuracy of theoretical predictions is intrinsically linked to the rigor of the computational protocol. Below are detailed methodologies commonly employed in the study of DBPs.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For DBPs, this is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p).[3][4] The convergence criteria for the optimization are crucial and usually involve tight thresholds for the forces on the atoms and the change in energy between successive steps.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the fundamental electronic band gap can be derived.[3][4][8] These calculations are typically carried out at the same level of theory as the geometry optimization.

Simulation of Optical Properties

The optical properties, such as the UV-Vis absorption spectrum, are calculated using TD-DFT.[6] This method provides information about the vertical excitation energies and oscillator strengths of the electronic transitions. The calculations are often performed in the presence of a solvent using the PCM to provide a more realistic comparison with experimental spectra.[6] The choice of functional for TD-DFT calculations is critical, with long-range corrected functionals often providing more accurate results for charge-transfer excitations, which are common in conjugated polymers.[1]

Visualizing the Path to Discovery: Signaling Pathways and Workflows

To better illustrate the theoretical investigation process and the fundamental relationships governing DBP properties, the following diagrams are provided.

Conclusion

Theoretical calculations, particularly those based on DFT and TD-DFT, are indispensable tools in the rational design of novel dibenzofuran-based polymers. By providing detailed insights into their electronic and optical properties, these computational methods enable a priori prediction of material performance, thereby guiding synthetic efforts towards the most promising candidates. This synergy between theory and experiment is crucial for accelerating the development of next-generation organic electronic and photonic materials.

References

- 1. Electronic structure of doped conjugated polymers: TD-DFT vs. DFT - American Chemical Society [acs.digitellinc.com]

- 2. mdpi.com [mdpi.com]

- 3. Study of the molecular structure, electronic structure, spectroscopic analysis and thermodynamic properties of dibenzofuran using first principles | Journal of Nepal Physical Society [nepjol.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. repositorio.uc.cl [repositorio.uc.cl]

- 7. Structure-activity relationships for the toxicity of polychlorinated dibenzofurans: approach through density functional theory-based descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nepjol.info [nepjol.info]

Solubility of Tetraphenyldibenzoperiflanthene in common organic solvents

An In-depth Technical Guide on the Solubility of Tetraphenyldibenzoperiflanthene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound (DBP)

This compound is a polycyclic aromatic hydrocarbon that has garnered considerable interest as a functional material in organic electronics. Its chemical structure, characterized by a large planar core and peripheral phenyl groups, imparts desirable electronic and optical properties. DBP is often utilized as an emissive layer or a host material in OLEDs and as a donor or acceptor material in OPVs.[1][2] The performance of solution-processed devices is intrinsically linked to the quality of the deposited thin films, which in turn is heavily influenced by the solubility of the material in the chosen solvent.

Solubility of this compound

A thorough review of the existing scientific literature indicates a lack of specific quantitative data (e.g., in mg/mL or mol/L) for the solubility of DBP in common organic solvents. However, several solvents have been successfully employed in the solution-based processing of DBP, implying at least partial solubility. The following table summarizes the qualitative solubility of DBP based on its documented use.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Type | Qualitative Solubility | Application Note |

| Chloroform | CHCl₃ | Chlorinated | Soluble | Used for solution-processed DBP films. |

| Chlorobenzene | C₆H₅Cl | Aromatic | Soluble | Employed in the fabrication of solution-processed DBP films. |

| Dichlorobenzene | C₆H₄Cl₂ | Aromatic | Soluble | Utilized for creating solution-processed DBP films.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | Used as a solvent for spectroscopic analysis (absorption and photoluminescence).[5][6][7] |

| Trichlorobenzene | C₆H₃Cl₃ | Aromatic | Likely Soluble | A related polymer (PFTB) for OLEDs is diluted in trichlorobenzene, suggesting potential utility for DBP. |

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[8][9]

3.1. Materials and Equipment

-

This compound (DBP) powder

-

Selected organic solvents (e.g., chloroform, chlorobenzene, THF)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of DBP powder to a series of scintillation vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at intermediate time points (e.g., 12, 24, 36, and 48 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of DBP in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of DBP in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow and Application

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of DBP solubility using the shake-flask method.

Workflow for DBP Solubility Determination

4.2. Logical Relationship in Solution-Processed OLED Fabrication

The solubility of DBP is a critical factor in the fabrication of organic electronic devices. This diagram shows the logical flow from a soluble material to a functional device.

DBP in Solution-Processed Device Fabrication

Conclusion

While specific quantitative solubility data for this compound remains to be published, its documented use in various solution-based processing techniques confirms its solubility in several common organic solvents, including chloroform, chlorobenzene, dichlorobenzene, and tetrahydrofuran. For applications requiring precise control over solution concentration and film morphology, it is imperative for researchers to experimentally determine the solubility of DBP in their chosen solvent system. The provided experimental protocol based on the shake-flask method offers a reliable and standardized approach for obtaining this critical data. Further research into the quantitative solubility of DBP and its dependence on temperature and solvent properties will be invaluable for the continued development of high-performance organic electronic devices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ossila.com [ossila.com]

- 3. ossila.com [ossila.com]

- 4. 1,3-Dichlorobenzene | C6H4Cl2 | CID 10943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Tetrahydrofuran (FDB021917) - FooDB [foodb.ca]

- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Dibutyl Phthalate (DBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phthalate (DBP), a widely used plasticizer and solvent, is of significant interest to researchers in environmental science and drug development due to its prevalence and potential for degradation into various byproducts. Understanding its chemical stability and the pathways through which it degrades is crucial for assessing its environmental fate, ensuring the stability of pharmaceutical formulations, and developing effective remediation strategies. This technical guide provides a comprehensive overview of the primary degradation pathways of DBP, including hydrolysis, photolysis, thermal degradation, and biodegradation. It presents quantitative data in structured tables, details experimental protocols for key studies, and visualizes complex pathways and workflows using diagrams.

Chemical Stability of Dibutyl Phthalate

DBP is a colorless to faint-yellow oily liquid that is sparingly soluble in water but soluble in most organic solvents. Its chemical stability is influenced by environmental factors such as pH, temperature, and exposure to ultraviolet (UV) radiation. Under normal storage conditions, DBP is relatively stable; however, it is susceptible to degradation through several abiotic and biotic pathways.

Degradation Pathways of Dibutyl Phthalate

The degradation of DBP can proceed through four main pathways: hydrolysis, photolysis, thermal degradation, and biodegradation. Each of these pathways involves distinct mechanisms and results in a variety of intermediate and final degradation products.

Hydrolysis

Hydrolysis of DBP involves the cleavage of its ester bonds, a process that can be catalyzed by acids, bases, or enzymes. The primary hydrolysis product is monobutyl phthalate (MBP), which can be further hydrolyzed to phthalic acid (PA). The rate of hydrolysis is significantly dependent on pH and temperature.

Table 1: Quantitative Data on the Hydrolysis of DBP

| Parameter | Condition | Value | Reference |

| Half-life (t½) | pH 7, 25°C | Estimated to be low in the environment | [1] |

| Vmax (in human liver microsomes) | - | 17.2 nmol/min/mg protein | [2] |

| S50 (in human liver microsomes) | - | 99.7 µM | [2] |

| CLmax (in human liver microsomes) | - | 85.6 µL/min/mg protein | [2] |

Experimental Protocol: Study of DBP Hydrolysis

A typical experimental setup to study the hydrolysis of DBP involves the following steps:

-

Preparation of Solutions: Prepare buffered solutions at various pH values (e.g., 3, 7, and 11) to investigate the effect of pH on hydrolysis. A stock solution of DBP is prepared in a water-miscible solvent like methanol or acetonitrile.

-

Incubation: Add a known concentration of the DBP stock solution to the buffered solutions in sealed vials. The vials are then incubated at a constant temperature (e.g., 25°C, 40°C, and 60°C) in a water bath or incubator. Control samples with no DBP are also prepared.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the reaction vials.

-

Quenching: The hydrolysis reaction in the collected samples is quenched, often by acidification or addition of a suitable organic solvent.

-

Extraction: The remaining DBP and its degradation products are extracted from the aqueous sample using a suitable organic solvent (e.g., dichloromethane or hexane) through liquid-liquid extraction.

-

Analysis: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of DBP and its hydrolysis products.

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of DBP versus time, and the half-life is calculated.

Diagram 1: Hydrolysis Pathway of DBP

Caption: Hydrolytic degradation of DBP to MBP and PA.

Photolysis

Photolysis is the degradation of a compound by light, particularly UV radiation. The direct photolysis of DBP in water under UV irradiation can lead to the formation of various degradation products through the cleavage of the ester bonds and modification of the aromatic ring. The rate and pathway of photolysis are influenced by the wavelength of light, the presence of photosensitizers, and the pH of the medium.

Table 2: Quantitative Data on the Photolysis of DBP

| Parameter | Condition | Value | Reference |

| Degradation | Monochromatic UV irradiation at 254 nm in water | >90% within 1 hour | [3] |

| Overall reaction rate constant with •OH | - | 5.7 × 10⁹ M⁻¹ s⁻¹ | [4] |

| Rate constant for •OH addition to aromatic ring | - | 3.7 × 10⁹ M⁻¹ s⁻¹ | [4] |

Experimental Protocol: Study of DBP Photolysis

A typical experimental setup for studying the photolysis of DBP includes:

-

Sample Preparation: A solution of DBP in purified water is prepared. The pH of the solution can be adjusted to study its effect on the photolysis rate.

-

Photoreactor Setup: The DBP solution is placed in a quartz vessel within a photoreactor equipped with a specific UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm or a medium-pressure mercury lamp with a broader emission spectrum). The temperature of the solution is maintained using a cooling system.

-

Irradiation: The solution is irradiated with UV light for a set period. Control samples are kept in the dark to account for any degradation not caused by light.

-

Sampling and Analysis: Aliquots of the solution are taken at different time intervals and analyzed using HPLC-UV or GC-MS to determine the concentration of DBP and identify the degradation products.

-

Quantum Yield Calculation: The quantum yield, which is a measure of the efficiency of a photochemical process, can be determined by measuring the photon flux of the light source and the rate of DBP degradation.

Diagram 2: Photolytic Degradation Pathways of DBP

Caption: Major photolytic degradation pathways of DBP.

Thermal Degradation

Thermal degradation of DBP occurs at elevated temperatures and typically involves the cleavage of the ester bonds and decomposition of the phthalate structure. The primary products of thermal decomposition under anaerobic conditions are 1-butene, butanol, and phthalic anhydride. At higher temperatures, further fragmentation and rearrangement can lead to the formation of polycyclic aromatic hydrocarbons (PAHs).

Table 3: Quantitative Data on the Thermal Degradation of DBP

| Temperature Range (°C) | Major Products | Reference |

| 250-500 | 1-Butene, Butanol, Phthalic Anhydride | [1] |

| < 650 (anaerobic) | 2-Butene, 1-Butanol | [5] |

| > 700 (anaerobic) | Phenanthrene, Anthracene | [5] |

Experimental Protocol: Study of DBP Thermal Degradation

Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) is a common method to study the thermal degradation of DBP.

-

Sample Preparation: A small, accurately weighed sample of DBP is placed in a TGA crucible.

-

TGA-FTIR/MS Analysis: The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for thermo-oxidative degradation) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The TGA records the mass loss of the sample as a function of temperature. The evolved gases from the decomposition are transferred to an FTIR spectrometer or a mass spectrometer for real-time analysis of the gaseous products.

-

Product Identification: The FTIR spectra and mass spectra of the evolved gases are used to identify the chemical structures of the degradation products at different temperatures.

Diagram 3: Experimental Workflow for TGA-FTIR Analysis

Caption: Workflow for thermal degradation analysis of DBP.

Biodegradation

Biodegradation is a key process for the removal of DBP from the environment. Various microorganisms, including bacteria and fungi, can utilize DBP as a source of carbon and energy. The biodegradation pathway typically begins with the hydrolysis of DBP to MBP and then to phthalic acid, which is subsequently funneled into central metabolic pathways.

Table 4: Quantitative Data on the Biodegradation of DBP

| Microorganism | Initial DBP Conc. (mg/L) | Degradation Rate / Half-life | Reference |

| Acinetobacter baumannii DP-2 | 5 | t½ = 15.91 h | [6] |

| Acinetobacter baumannii DP-2 | 10 | t½ = 23.18 h | [6] |

| Acinetobacter baumannii DP-2 | 20 | t½ = 36.87 h | [6] |

| Acinetobacter baumannii DP-2 | 50 | t½ = 50.22 h | [6] |

| Acinetobacter baumannii DP-2 | 100 | t½ = 60.26 h | [6] |

| Glutamicibacter sp. strain 0426 | 300 | Complete degradation within 12 h | [7] |

| Stenotrophomonas acidaminiphila BDBP 071 | 30.9 | ~88% degradation within 48 h | [8] |

Experimental Protocol: Study of DBP Biodegradation

-

Isolation and Acclimation of Microorganisms: Microorganisms capable of degrading DBP are isolated from contaminated environments (e.g., activated sludge, soil). They are then acclimated to DBP as the sole carbon source in a minimal salt medium (MSM).

-

Batch Degradation Experiments: The acclimated microbial culture is inoculated into MSM containing a known concentration of DBP. The cultures are incubated under controlled conditions of temperature, pH, and agitation.

-

Sampling and Analysis: Samples are collected at regular intervals. The biomass is separated by centrifugation, and the supernatant is extracted with an organic solvent. The concentrations of DBP and its metabolites in the extracts are determined by HPLC or GC-MS.

-

Kinetic Analysis: The degradation rate and half-life of DBP are calculated from the concentration-time data.

-

Metabolite Identification: GC-MS is used to identify the intermediate and final products of biodegradation.

Diagram 4: Biodegradation Pathway of DBP by Acinetobacter baumannii DP-2

Caption: Biodegradation pathway of DBP by a bacterial strain.

Analytical Methodologies

The accurate quantification of DBP and its degradation products is essential for studying its stability and degradation pathways. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed analytical techniques.

Table 5: Comparison of Analytical Methods for DBP Analysis

| Method | Column | Mobile Phase / Carrier Gas | Detection | Key Advantages |

| GC-MS | 5% Phenyl-methyl silicone capillary column | Helium | Mass Spectrometry (EI mode, SIM) | High sensitivity and specificity, definitive identification of compounds |

| HPLC-UV | C18 reverse-phase column | Acetonitrile/Water or Methanol/Water | UV detector (e.g., at 230 nm) | Suitable for routine analysis, less sample preparation required for aqueous samples |

Experimental Protocol: GC-MS Analysis of DBP and its Metabolites

-

Sample Preparation:

-

Liquid Samples (e.g., water, culture media): Perform liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane. The organic layer is then concentrated under a gentle stream of nitrogen.

-

Solid Samples (e.g., soil, sediment): Perform Soxhlet extraction or sonication-assisted extraction with a suitable solvent mixture. The extract is then cleaned up using solid-phase extraction (SPE) if necessary.

-

-

Derivatization (Optional): For polar metabolites like phthalic acid, derivatization (e.g., silylation) may be required to increase their volatility for GC analysis.

-

GC-MS Conditions:

-

Injector: Splitless mode, 250-280°C.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methyl silicone column is commonly used.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a controlled rate (e.g., 10-20°C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: A calibration curve is constructed using standards of DBP and its expected metabolites. An internal standard is often used to improve accuracy and precision.

Diagram 5: Experimental Workflow for GC-MS Analysis

Caption: General workflow for sample analysis using GC-MS.

Conclusion

The chemical stability of Dibutyl Phthalate is a complex issue influenced by a variety of environmental factors that drive its degradation through hydrolysis, photolysis, thermal decomposition, and biodegradation. This technical guide has provided a detailed overview of these degradation pathways, supported by quantitative data and experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these processes is paramount for predicting the environmental persistence of DBP, ensuring the stability of products, and designing effective analytical and remediation strategies. The provided diagrams offer a clear visualization of the key chemical transformations and experimental workflows involved in the study of DBP degradation.

References

- 1. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of dibutyl phthalate (DBP) by a bacterial consortium and characterization of two novel esterases capable of hydrolyzing PAEs sequentially - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fabrication of DBP-Based Organic Light-Emitting Diodes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of organic light-emitting diodes (OLEDs) utilizing tetraphenyldibenzoperiflanthene (DBP) as an emissive material. The protocols cover both solution-processed and vacuum-deposited fabrication methods, offering flexibility for various research and development applications.

Introduction

This compound (DBP) is a promising organic semiconductor known for its stable and efficient red fluorescence, making it a material of interest for the emissive layer (EML) in OLEDs.[1] This document outlines the necessary steps, from substrate preparation to device characterization, to successfully fabricate DBP-based OLEDs. The provided protocols are intended as a comprehensive guide and may require optimization based on specific laboratory conditions and material batches.

Fabrication Methods

Two primary methods for the fabrication of DBP-based OLEDs are detailed below: solution processing and vacuum thermal evaporation.

Solution-Processed DBP-Based OLEDs

Solution processing offers a cost-effective and scalable method for OLED fabrication.[1] This technique involves the deposition of organic layers from solution via methods such as spin coating.

-

Substrate Cleaning:

-

Immerse patterned Indium Tin Oxide (ITO) coated glass substrates in a substrate holder.

-

Sonicate in a beaker with a 1% (by volume) Hellmanex™ III solution in hot deionized (DI) water for 5 minutes.

-

Rinse the substrates thoroughly twice with hot DI water.

-

Sonicate in isopropyl alcohol (IPA) for 5 minutes.

-

Rinse thoroughly twice with hot DI water.

-

Dry the substrates using a nitrogen (N₂) gun.

-

Treat the substrates with UV ozone for 10-15 minutes to increase the wettability of the ITO surface.

-

-

Hole Injection Layer (HIL) Deposition:

-

Prepare a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

-

Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates. A typical spin-coating parameter is 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[2]

-

Anneal the substrates on a hotplate at 150°C for 5 minutes to remove residual water.[2] It is crucial to minimize the exposure of the PEDOT:PSS films to air.[2]

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the host material and DBP dopant in a suitable solvent such as toluene or chloroform. For a DBP-doped rubrene EML, a typical doping ratio can range from 0.5 mol% to 4.5 wt%.[1][3] A starting point for the solution concentration could be 10 mg/mL of rubrene in toluene, with the desired amount of DBP added.[3]

-

Spin-coat the EML solution onto the PEDOT:PSS layer. A typical spin speed is 2000 rpm to achieve a thickness of approximately 80 nm, though this will need to be optimized based on the solution concentration and desired thickness.[2]

-

Anneal the substrates at a temperature appropriate for the chosen host material and solvent (e.g., 80-120°C) to remove residual solvent.

-

-

Electron Transport Layer (ETL) and Cathode Deposition (via Thermal Evaporation):

-

Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the electron transport layer. A common ETL material is Tris(8-hydroxyquinolinato)aluminum (Alq₃).

-

Deposit a thin layer of an electron injection material such as lithium fluoride (LiF).

-

Deposit the metal cathode, typically aluminum (Al).

-

-

Encapsulation:

-

In an inert atmosphere (e.g., a nitrogen-filled glovebox), dispense a single drop of UV-curable epoxy onto the device.

-

Carefully place a glass coverslip over the epoxy, allowing it to spread and cover the active area and cathode.

-

Cure the epoxy by exposing it to a UV light source (e.g., 350 nm wavelength) until hardened.

-

Vacuum-Deposited DBP-Based OLEDs

Vacuum thermal evaporation (VTE) is the dominant method for the commercial production of high-performance small-molecule OLEDs, offering precise control over film thickness and purity.[4]

-

Substrate Cleaning:

-

Follow the same substrate cleaning protocol as described in the solution-processed method (Section 2.1.1).

-

-

Organic and Cathode Layer Deposition:

-

Place the cleaned ITO substrates in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Sequentially deposit the following layers. The deposition rates should be carefully controlled using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene hexacarbonitrile (HATCN).

-

Hole Transport Layer (HTL): e.g., N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB). A typical deposition rate for NPB is in the range of a few angstroms per second (Å/s).[5]

-

Emissive Layer (EML): Co-evaporate the host material (e.g., rubrene or 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)) and the DBP dopant. The doping concentration can be controlled by adjusting the relative deposition rates of the two materials. A typical doping ratio is 1-2 wt%.

-

Hole Blocking Layer (HBL): e.g., 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).

-

Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃). A typical deposition rate for Alq₃ is 0.3 to 1.5 Å/s.[4]

-

Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF).

-

Cathode: e.g., Aluminum (Al).

-

-

-

Encapsulation:

-

Follow the same encapsulation protocol as described in the solution-processed method (Section 2.1.5).

-

Device Characterization

The performance of the fabricated DBP-based OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE).

-

J-V-L Measurement:

-

Use a source measure unit (SMU) to apply a voltage across the OLED and measure the resulting current.

-

Simultaneously, use a calibrated photometer or spectroradiometer to measure the luminance (in cd/m²) of the device.

-

The current density (J) is calculated by dividing the measured current by the active area of the device.

-

-

External Quantum Efficiency (EQE) Measurement:

-

The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.

-

This measurement is typically performed using an integrating sphere to collect all the light emitted from the device.

-

The total photon flux is measured with a calibrated spectrometer, and the EQE is calculated using the measured current.

-

Data Presentation

The following tables summarize typical device architectures and performance data for DBP-based OLEDs.

Table 1: Solution-Processed DBP-based OLED Performance

| HIL (Thickness) | EML (Host:Dopant, Ratio) | ETL (Thickness) | Cathode | Turn-on Voltage (V) | Max. EQE (%) | Max. Luminance (cd/m²) | Ref. |

| PEDOT:PSS | Rubrene:DBP (1.5 wt%) | Rubrene/Bphen | LiF/Al | 2.2 | 5.24 | Not Reported | [1] |

Table 2: Vacuum-Deposited DBP-based OLED Performance

| HTL (Thickness) | EML (Host:Dopant, Ratio) | ETL (Thickness) | Cathode | Turn-on Voltage (V) | Max. EQE (%) | Max. Current Efficiency (cd/A) | Ref. |

| α-NPD | Rubrene:DBP (1 wt%) | Alq₃ | Mg:Ag | Not Reported | ~4.5 | 5.4 | [1] |

| NPB | Rubrene:DBP (unspecified) | Alq₃ | LiF/Al | Not Reported | Not Reported | ~5.5 | [6] |

Visualizations

The following diagrams illustrate the experimental workflows for the fabrication of DBP-based OLEDs.

References

Application Notes: Tetraphenyldibenzoperiflanthene (DBP) as a High-Efficiency Red Emitter in OLEDs

AN-OLED-DBP-001

Introduction

Tetraphenyldibenzoperiflanthene (DBP), with the chemical formula C₆₄H₃₆, is a robust fluorescent organic semiconductor that has garnered significant interest for its application as a red-emitting dopant in Organic Light-Emitting Diodes (OLEDs).[1][2] Its molecular structure, featuring a large, conjugated perylene core, provides excellent thermal stability and strong red emission, making it a prime candidate for creating efficient and color-pure red OLEDs crucial for full-color displays and lighting applications.[3][4][5] This document provides a detailed overview of DBP's performance characteristics and standardized protocols for the fabrication and testing of DBP-based OLEDs.

Key Performance Characteristics

DBP is typically used as a dopant in a suitable host material to form the emissive layer (EML) of an OLED. The choice of host and adjacent transport layers significantly impacts the final device performance. When doped into a rubrene host, DBP-based devices have demonstrated high color purity and efficiency.[3][4][5]

Key advantages of using DBP include:

-

High Color Purity: Devices consistently achieve deep red emission with CIE coordinates around (0.66, 0.34).[3][4][5]

-

High Efficiency: DBP-based OLEDs can reach high power efficiencies, with values reported as high as 5.3 lm/W.[3][4][5]

-

Low Driving Voltage: The operational voltage for these devices is often low, which is beneficial for reducing power consumption.[4][5]

-

Good Operational Lifetime: Red OLEDs using DBP have shown promising stability and long operational lifetimes.[4][5]

Quantitative Performance Data

The performance of OLEDs utilizing DBP as a red emitter is highly dependent on the device architecture, particularly the choice of host and electron transport materials. The following table summarizes the performance of a notable device structure.

| Parameter | Device D | Device E |

| Host Material | Rubrene | Rubrene |

| Electron Transport Layer (ETL) | Alq₃ (tris(8-quinolinolato)aluminum) | DBzA (9,10-bis[4-(6-methylbenzothiazol-2-yl)phenyl]anthracene) |

| Current Density (J) | 20 mA/cm² | 20 mA/cm² |

| Driving Voltage (V) | 5.3 V | < 4.0 V |

| Current Efficiency (ηc) | 3.0 cd/A | 5.4 cd/A |

| Power Efficiency (ηp) | 1.8 lm/W | 5.3 lm/W |

| CIE Coordinates (x, y) | (0.66, 0.34) | (0.66, 0.34) |

| Half-Luminance Lifetime @ 80 mA/cm² | Not Reported | 223 hours |

| Initial Luminance @ 80 mA/cm² | Not Reported | 3570 cd/m² |

Data sourced from Applied Physics Letters.[3][4]

Experimental Protocols

This section outlines the standard procedures for fabricating and characterizing a multilayered OLED device using DBP as the red-emitting dopant. All fabrication steps involving organic materials should be performed in a high-vacuum environment (<10⁻⁶ Torr) using thermal evaporation, and all handling of the device post-fabrication should occur in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.[6][7]

Protocol 1: Substrate Preparation

-

Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.

-

Sonication: Submerge the substrates in a beaker containing a solution of deionized water and a detergent (e.g., Hellmanex III). Place the beaker in an ultrasonic bath and sonicate for 5-10 minutes.[7]

-

Rinsing: Thoroughly rinse the substrates with deionized water to remove all detergent residue.

-

Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol for 10 minutes each to remove organic residues.

-

Drying: Dry the substrates using a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes to remove final organic contaminants and improve the ITO work function.

Protocol 2: Organic and Metal Layer Deposition

The following layers are deposited sequentially onto the cleaned ITO substrate via thermal evaporation.

-

Hole Injection Layer (HIL): Deposit a 60 nm layer of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).

-

Hole Transport Layer (HTL): Deposit a 20 nm layer of NPB.

-

Emissive Layer (EML): Co-evaporate rubrene (host) and DBP (dopant) to form a 40 nm thick layer. The typical doping concentration for DBP is 1-5% by weight. The deposition rates should be carefully controlled to achieve the desired doping ratio.

-

Electron Transport Layer (ETL): Deposit a 20 nm layer of an electron-transporting material. A high-performance option is 9,10-bis[4-(6-methylbenzothiazol-2-yl)phenyl]anthracene (DBzA).[3][4] A more common alternative is tris(8-quinolinolato)aluminum (Alq₃).[5]

-

Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF) to facilitate electron injection from the cathode.[8]

-

Cathode Deposition: Deposit a 100-150 nm layer of Aluminum (Al) to serve as the cathode. This step should be performed through a shadow mask to define the active area of the device pixels.[8]

Protocol 3: Encapsulation and Characterization

-

Encapsulation: To protect the device from atmospheric degradation, encapsulate the device in an inert-atmosphere glovebox. Apply a UV-curable epoxy around the perimeter of the device and place a clean glass coverslip on top. Cure the epoxy using a UV lamp.

-

Electroluminescence (EL) Characterization:

-

Connect the device to a source measure unit (SMU).

-

Apply a forward bias voltage and measure the current density-voltage-luminance (J-V-L) characteristics.

-

Use a calibrated photodiode or a spectroradiometer to measure the light output and the EL spectrum.

-

From the collected data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

-

Determine the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectrum.

-

-

Lifetime Testing:

-

Operate the device at a constant DC current density (e.g., 20-80 mA/cm²).

-

Monitor the luminance over time. The device lifetime (LT₅₀) is defined as the time it takes for the initial luminance to decrease by 50%.[4]

-

Visualizations

OLED Device Architecture

The following diagram illustrates the typical multilayer structure of an OLED employing DBP as a red emitter.

Caption: Layered architecture of a DBP-based red OLED.

Experimental Workflow

This diagram outlines the logical flow of the fabrication and testing process for DBP-based OLEDs.

Caption: Workflow for OLED fabrication and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Tetraphenyldibenzoperiflanthene in Organic Photovoltaic Devices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenyldibenzoperiflanthene (DBP) is a versatile small molecule organic semiconductor that has garnered significant interest for its application in organic photovoltaic (OPV) devices. Its favorable electronic and optical properties, coupled with good thermal stability, make it a promising candidate for use as both an electron donor and acceptor material in various OPV architectures. This document provides detailed application notes and protocols for the fabrication and characterization of DBP-based organic solar cells, intended to guide researchers in the field.

Properties of this compound (DBP)

DBP is a polycyclic aromatic hydrocarbon with an extended π-conjugated system. This structure imparts desirable characteristics for OPV applications, including strong absorption in the visible spectrum and good charge transport properties. Its versatility allows it to be paired with various acceptor materials, most notably fullerenes like C70, to create efficient donor-acceptor heterojunctions.

Device Architectures and Performance

DBP has been successfully incorporated into several OPV device architectures, primarily fabricated using vacuum thermal evaporation. The choice of architecture significantly influences device performance.

Common Device Structures:

-

Bilayer Heterojunction: A simple structure where discrete layers of the donor (DBP) and acceptor (e.g., C70) are sequentially deposited. This structure relies on exciton diffusion to the donor-acceptor interface for charge separation.

-

p-i-n Structure: This architecture incorporates an intrinsic (i) mixed layer of the donor and acceptor between the p-type donor and n-type acceptor layers. This blended interlayer enhances charge generation and collection.

-

Hybrid Planar-Mixed Heterojunction (PM-HJ): This is an optimized structure that combines a mixed donor-acceptor layer with a neat acceptor cap layer, which can reduce exciton quenching at the anode interface and improve quantum efficiency.

Performance Data

The following tables summarize the performance of various DBP-based OPV devices reported in the literature.

| Device Architecture | Donor | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) |

| Bilayer | DBP | C70 | 3.56 | - | - | - |

| p-i-n | DBP | C70 | 5.19 | - | - | - |

| Hybrid PM-HJ | DBP | C70 | 6.4 ± 0.3 | 0.91 ± 0.01 | 12.3 ± 0.3 | 0.56 ± 0.01 |

| Mixed-HJ | DBP | C70 | 5.7 ± 0.2 | - | 10.7 ± 0.2 | 0.56 ± 0.01 |

| Bilayer | α-sexithiophene (6T) | DBP | 2.8 | 1.27 | 3.9 | 0.55 |

Experimental Protocols

Detailed methodologies for the fabrication and characterization of DBP-based OPV devices are provided below.

Substrate Preparation and Cleaning

Proper substrate cleaning is critical for the fabrication of high-performance OPV devices. The following protocol is recommended for pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

Materials:

-

Deionized (DI) water

-

Detergent (e.g., Hellmanex III)

-

Acetone (semiconductor grade)

-

Isopropyl alcohol (IPA, semiconductor grade)

-

Nitrogen (N₂) gas (high purity)

Equipment:

-

Ultrasonic bath

-

Substrate holder

-

Beakers

-

Nitrogen blow gun

-

UV-Ozone cleaner

Procedure:

-

Place the ITO substrates in a substrate holder.

-

Sequentially sonicate the substrates in the following solutions for 15 minutes each:

-

DI water with detergent.

-

DI water.

-

Acetone.

-

Isopropyl alcohol.

-

-

After the final sonication step, thoroughly rinse the substrates with DI water.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 15 minutes to improve the work function and remove any remaining organic residues.

Device Fabrication by Vacuum Thermal Evaporation

The following protocol outlines the fabrication of a hybrid planar-mixed heterojunction (PM-HJ) DBP:C70 solar cell.

Equipment:

-

High-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ mbar)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Substrate holder with heating capabilities

-

Shadow masks for defining the active area and electrodes

Materials:

-

Molybdenum trioxide (MoO₃)

-

This compound (DBP)

-

Fullerene C70

-

Bathocuproine (BCP)

-

Silver (Ag) or Aluminum (Al)

Procedure:

-

Load the cleaned ITO substrates into the vacuum chamber.

-

Deposit the following layers sequentially onto the substrate. The deposition rates and thicknesses should be carefully controlled using a QCM.

| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Pressure (mbar) | Substrate Temperature |

| Hole Transport Layer (HTL) | MoO₃ | 10 | 0.1 - 0.5 | ~1 x 10⁻⁶ | Room Temperature |

| Mixed Active Layer | DBP:C70 (1:8 ratio) | 40 | Co-deposition, total rate ~1.0 | ~1 x 10⁻⁶ | Room Temperature |

| Acceptor Cap Layer | C70 | 9 | 0.5 - 1.0 | ~1 x 10⁻⁶ | Room Temperature |

| Exciton Blocking Layer (EBL) | BCP | 10 | 0.5 - 1.0 | ~1 x 10⁻⁶ | Room Temperature |

| Cathode | Ag or Al | 100 | 1.0 - 2.0 | ~1 x 10⁻⁶ | Room Temperature |

-

The active area of the device is defined by the overlap of the ITO anode and the evaporated cathode, typically through the use of a shadow mask during cathode deposition.

Device Characterization

a. Current Density-Voltage (J-V) Measurement

Equipment:

-

Solar simulator (AM1.5G spectrum, 100 mW/cm²)

-

Source measure unit (SMU)

-

Probe station

Procedure:

-